2-Amino-2-phenylacetamide hydrochloride

Description

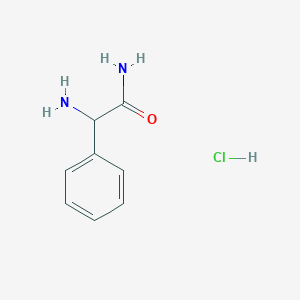

The study of 2-Amino-2-phenylacetamide (B42336) hydrochloride and its parent compound, 2-amino-2-phenylacetamide, is situated within the broader context of medicinal and synthetic organic chemistry. The molecule itself is characterized by a phenylacetamide structure with an amino group at the alpha-carbon position. smolecule.com The hydrochloride salt form involves the protonation of the basic amino group, which is balanced by a chloride ion. smolecule.com This structure, particularly its chirality, forms the basis of its scientific interest.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAFHGMXCFTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51703-58-3 | |

| Record name | 2-amino-2-phenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 2 Amino 2 Phenylacetamide Hydrochloride

Reactions at the Amino Functionality

The primary amino group in 2-amino-2-phenylacetamide (B42336) is a key site for nucleophilic reactions, enabling the introduction of various substituents.

Nucleophilic Substitution Reactions

The amino group of 2-amino-2-phenylacetamide can act as a nucleophile, participating in substitution reactions to form new carbon-nitrogen bonds. A primary example of this is N-alkylation, which involves the reaction with alkyl halides or other alkylating agents to introduce alkyl groups onto the nitrogen atom. smolecule.com While the amino group is generally more nucleophilic than the amide, controlling selectivity can be a challenge. In related N-substituted 2-phenylacetamides, alkylation reactions have been studied using various reagents under neutral and basic conditions. researchgate.net The choice of solvent, temperature, and catalyst can influence the outcome and yield of N-alkylation products. researchgate.net For instance, the reaction of bromoacetamide with various amines in the presence of potassium bicarbonate and acetonitrile (B52724) has been used to synthesize new 2-(alkylamino)acetamides. researchgate.net

Acylation for Amide Derivative Formation (e.g., with Acetic Anhydride)

Acylation of the primary amino group is a common and straightforward transformation. The amino group readily reacts with acylating agents like acyl chlorides or anhydrides, such as acetic anhydride (B1165640), to form N-acyl derivatives. smolecule.com This reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.com The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of the acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling the acetate (B1210297) ion as a good leaving group to yield the N-acetylated product, N-(2-oxo-1-phenylethyl)acetamide. youtube.com

To achieve selective N-acylation without affecting the amide or other parts of the molecule, reaction conditions can be controlled. For molecules with multiple nucleophilic sites, such as amino alcohols, the pH of the medium is critical. Under acidic conditions, the amino group is protonated, which suppresses its nucleophilicity and can favor acylation at other sites like a hydroxyl group. nih.gov Conversely, neutral or basic conditions favor N-acylation. nih.gov

Transformations of the Amide Linkage

The amide bond, while generally stable, can be cleaved under specific chemical conditions.

Hydrolysis of the Amide Bond under Acidic or Basic Conditions

The amide linkage in 2-amino-2-phenylacetamide can be hydrolyzed to yield its constituent carboxylic acid and amine components. smolecule.com This reaction can be carried out under either acidic or basic conditions.

Under acidic conditions, typically using a strong acid like hydrochloric acid (HCl) and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. orgsyn.orgwaters.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ammonia (B1221849) (which is protonated to the ammonium (B1175870) ion in the acidic medium) leads to the formation of 2-amino-2-phenylacetic acid. orgsyn.org A procedure for the hydrolysis of the related phenylacetamide to phenylacetic acid involves heating with 35% hydrochloric acid. orgsyn.org

Basic hydrolysis, often carried out with a strong base like sodium hydroxide (B78521) (NaOH), involves the direct nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion (a poor leaving group) that is subsequently protonated by the solvent, leading to the formation of the carboxylate salt of 2-amino-2-phenylacetic acid and ammonia. waters.com Studies on the hydrolysis of related compounds, such as (phenylacetyl)amino-piperidinedione, have confirmed the formation of the corresponding phenylacetylated amino acid products under both acidic and alkaline conditions. nih.gov

| Reaction | Conditions | Reagents | Primary Products |

| Acidic Hydrolysis | Heating | 6 M Hydrochloric Acid | 2-Amino-2-phenylacetic acid, Ammonium chloride |

| Basic Hydrolysis | Heating | Sodium Hydroxide | Sodium 2-amino-2-phenylacetate, Ammonia |

Modifications and Functionalization of the Phenyl Ring

The phenyl ring offers a scaffold for further functionalization, although it is generally less reactive than the amino group.

Oxidation to Phenolic Derivatives

The conversion of the phenyl group in 2-amino-2-phenylacetamide hydrochloride to a phenolic derivative (a hydroxyl-substituted phenyl group) is a challenging transformation. Direct oxidation of an unactivated benzene (B151609) ring requires powerful oxidizing agents and may lack selectivity. However, analogous transformations in related structures suggest potential pathways. For instance, the Dakin oxidation is a chemical reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form a benzenediol and a carboxylate. nih.gov While not a direct oxidation of the phenyl ring itself, it represents a method for introducing a hydroxyl group based on an existing carbonyl substituent on the ring.

Phenols themselves are susceptible to oxidation, often forming quinones. libretexts.orglibretexts.org For example, phenol (B47542) can be oxidized by agents like chromic acid to produce para-benzoquinone. libretexts.org This reactivity highlights the importance of carefully controlling oxidative conditions when dealing with aromatic compounds. While direct oxidation of the phenyl ring in the target molecule to a phenolic derivative is not well-documented in readily available literature, studies on the oxidative decarboxylation of the related N-phenyl glycine (B1666218) have been explored, indicating the potential for complex redox reactions in this class of compounds. bohrium.com

Utilization as a Synthetic Intermediate for Diverse Chemical Scaffolds

The strategic importance of this compound is evident in its application as a starting material or key intermediate for a variety of heterocyclic and hybrid molecules. Its bifunctional nature allows it to participate in cyclization and condensation reactions, leading to the formation of complex chemical frameworks.

Precursor in Microwave-Assisted Quinazolinone Formation

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of these scaffolds. nih.govbiosyn.com Various synthetic routes utilize microwave irradiation to promote the cyclization reactions that form the quinazolinone core, often resulting in higher yields and shorter reaction times compared to conventional heating methods. biosyn.com

One common strategy involves the condensation of an anthranilic acid derivative with a suitable nitrogen- and carbon-containing reactant. For instance, the reaction between N-acylanthranilic acids and 2-amino acetamides or 2-amino-acetonitriles in the presence of a condensing reagent like phosphorus oxychloride under microwave irradiation yields tricyclic quinazoline (B50416) derivatives. nih.gov Other methods include the microwave-assisted reaction of 2-aminobenzamides with various reagents. frontiersin.org While this compound is not explicitly detailed as a direct precursor in numerous studies, its structure is analogous to reactants known to participate in these cyclizations. A plausible pathway would involve its reaction with a 2-carbonyl substituted aniline (B41778) derivative (such as 2-aminobenzamide (B116534) or 2-aminobenzophenone) where the primary amine of this compound initiates a nucleophilic attack, leading to a condensation and subsequent intramolecular cyclization to form a 2,3-disubstituted quinazolinone. Microwave irradiation can effectively drive the dehydration and ring-closing steps of this transformation. organic-chemistry.org

Building Block for Polyhydroxyalkyl Heterocycles

The primary amine functionality of 2-amino-2-phenylacetamide allows it to serve as a building block for the synthesis of polyhydroxyalkyl derivatives through reactions with carbohydrates. A key transformation in this context is the Amadori rearrangement, a cornerstone of the Maillard reaction, which occurs between the amino group of an amino acid, peptide, or amine and the carbonyl group of a reducing sugar. biosyn.comwikipedia.org

The reaction is initiated by the nucleophilic attack of the primary amine of 2-amino-2-phenylacetamide on the aldehyde group of an aldose sugar, forming a reversible Schiff base (an N-glycoside). biosyn.comwikipedia.org This intermediate then undergoes an acid or base-catalyzed tautomerization and rearrangement to yield a stable 1-amino-1-deoxy-2-ketose, known as the Amadori product. nih.govwikipedia.org

This product is a stable ketoamine in which the polyhydroxyalkyl chain of the original sugar is covalently attached to the nitrogen atom of the parent acetamide (B32628). These Amadori products are themselves complex polyhydroxylated acyclic structures and are recognized as key intermediates in the formation of more complex heterocyclic compounds, such as pyrazines and other advanced glycation end-products, later in the Maillard reaction pathway. researchwithrutgers.com The synthesis of these sugar-amino acid conjugates, including those derived from amino sugars, is a significant area of research for creating novel bioactive molecules and peptidomimetics. mdpi.comresearchgate.netnih.gov

Intermediate in Histone Deacetylase Inhibitor Synthesis

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has become a major target in cancer therapy. mdpi.comorganic-chemistry.org Many HDAC inhibitors (HDACis) are designed with a common pharmacophore model consisting of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. wikipedia.org Amino acid derivatives are frequently used as scaffolds to construct these inhibitors. organic-chemistry.org

2-Amino-2-phenylacetamide, particularly its chiral enantiomers, serves as a key intermediate in the synthesis of novel HDACis. In one approach, (S)-2-amino-2-phenylacetic acid is first protected and then coupled with another protected aminobenzoate. Deprotection of the amine on the phenylglycine moiety yields (S)-methyl 4-(2-amino-2-phenylacetamido)benzoate hydrochloride. This intermediate, which contains the core structure of 2-amino-2-phenylacetamide, is then further derivatized by condensation with various acyl chlorides or sulfonyl chlorides to produce a library of potential HDAC inhibitors.

In another strategy, α-amino amides are investigated as non-hydroxamate zinc-binding groups to avoid the potential toxicity associated with hydroxamic acid-based inhibitors. wikipedia.org In these designs, the 2-amino-N-phenylacetamide moiety itself can act as the ZBG, demonstrating high ligand efficiency and providing a valuable structural fragment for modification and optimization of HDAC6 inhibitors. wikipedia.org

Table 1: Synthesis of HDAC Inhibitor Intermediates

| Starting Material | Reagents | Intermediate Product | Yield |

|---|

This table summarizes a key deprotection step to generate a 2-amino-2-phenylacetamide-containing intermediate for further derivatization into HDAC inhibitors.

Scaffold for Thiazolidine-2,4-dione-Acridine Hybrids

Molecular hybridization is a drug design strategy that combines two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. A notable example is the synthesis of hybrids combining thiazolidine-2,4-dione (TZD) and acridine (B1665455) moieties, which are investigated for their antitumor properties. organic-chemistry.orgresearchwithrutgers.com

In the design of these complex molecules, an aryl acetamido functionality often serves as a crucial linker to connect the different parts of the hybrid structure. researchwithrutgers.com The synthesis is typically convergent, where different fragments are prepared separately and then joined. A key step involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with the TZD core. The required aldehyde intermediate, such as 2-(4-formylphenoxy)-N-phenylacetamide, is prepared by reacting a substituted 2-chloro-N-phenylacetamide with 4-hydroxybenzaldehyde. The 2-amino-2-phenylacetamide structural motif is central to these N-phenylacetamide linkers that are ultimately incorporated into the final hybrid molecule. The final derivatives are often converted to their hydrochloride salts to improve their biological activity. organic-chemistry.orgresearchwithrutgers.com

Table 2: Representative Thiazolidine-2,4-dione-Acridine Hybrids

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7d·2HCl | HeLa | 4.55 ± 0.35 |

| 12c·2HCl | HCT116 | 5.4 ± 2.4 |

| 13d | HCT116 | 4.9 ± 2.9 |

Data from a study on novel thiazolidine-2,4-dione-acridine hybrids, demonstrating their cytotoxic activity against human cancer cell lines. organic-chemistry.org The acetamide linker is a key structural component.

The Role of 2 Amino 2 Phenylacetamide Hydrochloride As a Versatile Building Block and Scaffold in Medicinal Chemistry Research

2-Amino-2-phenylacetamide (B42336) hydrochloride, a derivative of the amino acid phenylglycine, serves as a crucial starting material and structural scaffold in the synthesis of a wide array of biologically active compounds. Its inherent chemical functionalities—a primary amine, an amide, and a phenyl group—provide multiple reaction sites for structural modification, making it a valuable asset in the field of medicinal chemistry. This versatility allows for its incorporation into diverse molecular architectures, leading to the development of novel therapeutic agents across various disease categories.

Mechanistic Investigations of Biological Activities of Derived Compounds

Mechanisms of Enzyme Modulation (e.g., Enzyme Inhibition)

A significant area of investigation for derivatives of 2-amino-2-phenylacetamide (B42336) is their ability to modulate the activity of various enzymes. This modulation, most commonly inhibition, can have profound effects on physiological processes and is a cornerstone of many therapeutic strategies.

One notable example is the development of isatin N-phenylacetamide based sulphonamides as inhibitors of carbonic anhydrases (CAs). In a study, these derivatives were synthesized and screened for their inhibitory activity against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). The indole-2,3-dione derivative, designated as 2h, demonstrated a particularly effective inhibition profile against hCA I and hCA II. mdpi.com Furthermore, compound 2h showed significant inhibitory activity against the tumor-associated hCA XII. mdpi.com

Another area of enzyme modulation by related amino acid derivatives is in the context of metabolic disorders. Synthetic amino acid derivatives have been shown to inhibit digestive enzymes such as pancreatic lipase, pancreatic α-amylase, and α-glucosidase. mdpi.comunibas.it For instance, certain derivatives exhibited potent inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. mdpi.comunibas.it The inhibition of these enzymes presents a promising avenue for the management of hyperglycemia and obesity. mdpi.comunibas.it The mechanisms of inhibition were found to be varied, with some derivatives acting as competitive inhibitors while others displayed non-competitive or mixed inhibition patterns. unibas.it

| Derivative Class | Target Enzyme(s) | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|---|

| Isatin N-phenylacetamide based sulphonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | Enzyme Inhibition | Anticancer |

| Synthetic amino acid derivatives | Pancreatic lipase, α-amylase, α-glucosidase | Competitive, non-competitive, and mixed inhibition | Anti-diabetic, Anti-obesity |

Receptor Agonism and Antagonism Pathways

The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. Derivatives of 2-amino-2-phenylacetamide have been investigated for their ability to act as both agonists and antagonists at various receptors, thereby modulating signaling pathways.

A notable study focused on a series of biamide derivatives of phenylacetamide as inverse agonists for the cannabinoid receptor 2 (CB2). Through 3D pharmacophore database searches, N,N′-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) was identified as a novel class of CB2 inverse agonists. researchgate.net Subsequent chemical optimization led to the synthesis of 52 derivatives, with five compounds demonstrating high CB2 binding affinity and selectivity over the CB1 receptor. researchgate.net These compounds were confirmed as CB2 inverse agonists and also showed significant inhibition of osteoclast formation, suggesting their potential as leads for anti-osteoporosis agents. researchgate.net

In a different context, amino acid derivatives have been identified as blockers of bitter taste receptors (T2Rs). Guided by molecular modeling, γ-aminobutyric acid (GABA) and Nα,Nα-bis(carboxymethyl)-L-lysine (BCML) were identified as competitive inhibitors of the quinine-activated T2R4. nih.gov Further characterization revealed that GABA acts as an antagonist, while BCML functions as an inverse agonist on T2R4. nih.govnih.gov This discovery of novel bitter blockers could facilitate further research into the physiological roles of T2Rs in extraoral tissues. nih.gov

| Derivative Class | Target Receptor | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|---|

| Biamide derivatives of phenylacetamide | Cannabinoid Receptor 2 (CB2) | Inverse Agonism | Anti-osteoporosis |

| Amino acid derivatives (GABA, BCML) | Bitter Taste Receptor 4 (T2R4) | Antagonism/Inverse Agonism | Research tool for extraoral T2Rs |

Interactions with Cellular Components and Pathways

Beyond direct interactions with enzymes and receptors, derivatives of 2-amino-2-phenylacetamide can influence a variety of intracellular components and signaling cascades, leading to profound effects on cell fate.

Interference with DNA synthesis is a key mechanism for many anticancer agents. A study on a phenylacetamide resveratrol derivative, referred to as derivative 2, demonstrated its ability to induce cell cycle arrest at the G1 phase in breast cancer cell lines. researchgate.nettbzmed.ac.irtbzmed.ac.ir This G1-phase arrest is a crucial checkpoint that allows cells to either repair DNA damage or undergo apoptosis. researchgate.net The observed cell cycle arrest, coupled with evidence of DNA damage, strongly suggests an interference with the processes leading to DNA synthesis. researchgate.net

The formation of covalent bonds with cellular macromolecules can lead to irreversible functional changes and is a mechanism of action for some drugs. Research on phenylacetic acid (PAA), a related compound, has shown that it can undergo metabolic activation to form phenylacetyl-S-acyl-CoA thioester (PA-CoA). researchgate.net This reactive metabolite was found to mediate the reversible covalent binding of PAA to hepatocyte proteins. researchgate.net Specifically, two protein adducts with molecular masses of approximately 29 and 33 kDa were identified. researchgate.net While this study was not on a direct derivative of 2-amino-2-phenylacetamide, it provides a precedent for the potential of the phenylacetamide scaffold to form covalent adducts with proteins.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A phenylacetamide resveratrol derivative has been shown to exert its biological effects in part by modulating the PTEN/Akt signaling pathway. tbzmed.ac.ir The broader family of phenylacetamide derivatives has been implicated in the regulation of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

The induction of programmed cell death, or apoptosis, is a highly sought-after characteristic for anticancer agents. Several studies have highlighted the potent pro-apoptotic activity of various phenylacetamide derivatives.

Novel semi-synthetic phenoxyacetamide derivatives have been shown to be potent inducers of apoptosis in liver cancer (HepG2) cells. One particular compound significantly increased the total apoptotic cell death in HepG2 cells by approximately 24.51-fold compared to untreated cells.

Similarly, a study on eleven synthetic phenylacetamide derivatives found that they inhibited the growth of various cancer cell lines in a dose-dependent manner. One derivative, in particular, was highly effective at inducing apoptosis by upregulating the expression of pro-apoptotic genes like Bax and FasL, as well as increasing the activity of caspase 3. This suggests that these derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Furthermore, a phenylacetamide resveratrol derivative was found to trigger apoptotic cell death in breast cancer cell lines, which was confirmed by DNA fragmentation and the increased expression of the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

| Derivative Class | Cell Line(s) | Key Apoptotic Events |

|---|---|---|

| Phenoxyacetamide derivatives | HepG2 (Liver Cancer) | Significant increase in total apoptotic cells. |

| Synthetic phenylacetamide derivatives | MCF7, MDA-MB468 (Breast Cancer), PC12 (Pheochromocytoma) | Upregulation of Bax and FasL, increased caspase 3 activity, DNA fragmentation. |

| Phenylacetamide resveratrol derivative | MCF7, MDA-MB231 (Breast Cancer) | Increased Bax expression, decreased Bcl-2 expression, DNA fragmentation. |

Electrophysiological Characterization of Ion Channel Modulation

Recent pharmacological research has focused on the derivatives of 2-amino-N-phenylacetamide as modulators of ion channel activity. Notably, structure-activity relationship (SAR) studies have identified a series of these compounds as inhibitors of Slack potassium channels (KNa1.1, Slo2.2), which are encoded by the KCNT1 gene. nih.gov These channels are critical regulators of neuronal excitability, and their dysfunction has been linked to severe forms of infantile epilepsy, such as Malignant Migrating Partial Seizure of Infancy (MMPSI). nih.gov

Electrophysiological assays have been instrumental in characterizing the inhibitory effects of these derived compounds. Whole-cell electrophysiology assays, often utilizing automated patch-clamp systems, have been employed to measure the activity of wild-type and mutant Slack channels expressed in cell lines like HEK-293. nih.gov These studies have provided detailed insights into the potency and selectivity of various 2-amino-N-phenylacetamide analogs.

One such high-throughput screening hit, VU0606170, a 2-amino-N-phenylacetamide derivative, demonstrated low micromolar potency for both wild-type and the A934T mutant Slack channels in both thallium flux assays and whole-cell automated patch-clamp assays. nih.gov Further SAR studies on this series of compounds involved systematic modifications at five distinct regions of the molecular scaffold. nih.gov The resulting analogs were screened to understand how structural changes impact their inhibitory activity on Slack channels.

The electrophysiological characterization revealed that the series generally exhibited a flat structure-activity relationship. nih.gov This indicates that significant structural modifications often led to a decrease or complete loss of Slack inhibitory activity. Conversely, more subtle chemical alterations resulted in compounds that retained activity and selectivity profiles similar to the original high-throughput screening hit. nih.gov An interesting observation from these studies was the potential for some analogs to act as weak activators of the Slack channel, suggesting a complex mechanism of modulation that may not be a simple pore blockade. nih.gov

The table below summarizes the electrophysiological data for a selection of 2-amino-N-phenylacetamide derivatives and their activity on Slack channels.

| Compound | Modification | Assay Type | Target | Activity | Potency (IC₅₀) |

| VU0606170 | HTS Hit | Tl⁺ flux & Electrophysiology | WT & A934T Slack | Inhibition | Low micromolar |

| Analog Series | Various | Tl⁺ flux & Electrophysiology | WT Slack | Inhibition/Weak Activation | Variable |

Concluding Perspectives and Future Research Directions

Advancements in Sustainable Synthesis of 2-Amino-2-phenylacetamide (B42336) Hydrochloride

The pursuit of environmentally benign and efficient synthetic routes for chiral α-amino amides like 2-Amino-2-phenylacetamide hydrochloride is a key area of research. Traditional methods, while effective, often involve harsh conditions, stoichiometric reagents, and multiple protection/deprotection steps, generating significant waste. Modern advancements focus on green chemistry principles to overcome these limitations.

One of the most promising sustainable approaches is the use of biocatalysis. Enantioselective enzymes, such as transaminases, can catalyze the asymmetric synthesis of chiral amines from keto acids, offering high enantiomeric excess and mild reaction conditions. google.commdpi.com For instance, an engineered (R)-selective ω-transaminase could theoretically be employed for the asymmetric synthesis of D-phenylglycinamide from an appropriate α-keto acid precursor, using a cheap amino donor like isopropylamine. google.com This enzymatic approach avoids heavy metal catalysts and toxic reagents, operating in aqueous media and reducing the environmental footprint. google.commdpi.com

Another significant advancement is the development of protecting-group-free amidation strategies. nih.gov Researchers have explored the use of boron Lewis acids, such as B(OCH₂CF₃)₃, to facilitate the direct and chemoselective amidation of unprotected amino acids. nih.gov This methodology circumvents the multiple steps of protection and deprotection typically required in classical peptide synthesis, thereby improving atom economy and reducing waste. nih.gov Applying such catalytic, one-pot procedures to the synthesis of 2-Amino-2-phenylacetamide would represent a substantial leap in sustainability.

Further research is geared towards integrating flow chemistry with these catalytic systems. Flow reactors can offer enhanced control over reaction parameters, improve safety, and allow for efficient, continuous production, making the synthesis of this compound and its analogs more scalable and economically viable.

| Synthetic Approach | Key Features | Sustainability Advantages |

| Enzymatic Synthesis | Uses enzymes like transaminases for asymmetric amination. | High enantioselectivity, mild aqueous conditions, biodegradable catalysts, reduced waste. google.commdpi.com |

| Protecting-Group-Free Amidation | Employs Lewis acid catalysts (e.g., boron-based) for direct amidation. | Fewer synthetic steps, improved atom economy, avoids toxic protecting groups. nih.gov |

| Iridium-Catalyzed Ugi-Type Reactions | Reductive coupling of tertiary amides, isocyanides, and a hydrogen source. | High atom economy, potential for one-pot synthesis of complex derivatives. researchgate.net |

Exploration of Uncharted Derivatization Pathways for Novel Bioactivities

The 2-Amino-2-phenylacetamide scaffold is a versatile platform for generating diverse molecular architectures with a wide range of biological activities. researchgate.net Future research is focused on exploring novel derivatization pathways to access previously uncharted chemical space and identify compounds with unique therapeutic potential.

One promising avenue involves multicomponent reactions (MCRs), such as the Ugi reaction, which allows for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.net By varying the aldehyde, isocyanide, and carboxylic acid components, vast libraries of 2-Amino-2-phenylacetamide derivatives can be generated. This approach is highly efficient for creating structural diversity to probe different biological targets.

Another key direction is the modification of the phenyl ring and the acetamide (B32628) nitrogen. Strategic substitution on the phenyl ring with various electron-donating or electron-withdrawing groups can fine-tune the molecule's electronic properties and steric profile, significantly impacting its binding affinity and selectivity for specific biological targets. nih.govmdpi.com For example, the incorporation of heterocyclic moieties, such as thiazole, has been shown to yield N-phenylacetamide derivatives with potent antibacterial activity. mdpi.com Similarly, derivatization at the acetamide nitrogen can introduce new functionalities, altering solubility, metabolic stability, and interaction patterns with target proteins. nih.gov

Research into creating bifunctional molecules represents a frontier in derivatization. By linking 2-Amino-2-phenylacetamide to another pharmacophore, hybrid molecules can be designed to interact with multiple targets simultaneously, a strategy of interest in complex diseases like cancer. nih.gov

| Derivatization Strategy | Target Moiety | Potential Bioactivities | Representative Findings |

| Heterocycle Incorporation | Phenyl Ring / Acetamide | Antibacterial, Anticancer | Thiazole-containing derivatives show activity against Xanthomonas oryzae. mdpi.com |

| Substitution on Phenyl Ring | Phenyl Ring | Anticancer, Antitubercular | Fluorophenyl and nitrophenyl substitutions have yielded compounds with cytotoxic effects on cancer cell lines. nih.govnih.gov |

| N-Acetamide Modification | Acetamide Nitrogen | Antidepressant, Anticonvulsant | N-substituted derivatives have been investigated as potential MAO-A inhibitors. nih.gov |

Integration of Advanced Computational Modeling for Predictive Molecular Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules and the prediction of their biological activity before synthesis. For this compound, these techniques are pivotal for efficiently navigating its vast chemical space and prioritizing derivatives with the highest potential.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the structural features of phenylacetamide derivatives with their biological activities. nih.govscispace.com By analyzing a dataset of known compounds, QSAR models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern activity, allowing for the predictive design of more potent analogs. nih.govacs.org

Molecular docking simulations are used to predict the binding orientation and affinity of 2-Amino-2-phenylacetamide derivatives within the active site of a target protein. nih.govnih.gov This technique provides crucial insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are essential for biological function. For instance, docking studies have been used to rationalize the inhibitory activity of phenylacetamide-based compounds against targets like carbonic anhydrase. nih.gov

Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. nih.govresearchgate.net MD simulations can validate the binding poses predicted by docking and provide a more accurate estimation of binding free energy, helping to refine lead compounds. nih.govinnovareacademics.in These computational approaches, when used in concert, create a powerful workflow for designing novel 2-Amino-2-phenylacetamide derivatives with tailored biological profiles, significantly reducing the time and cost associated with experimental screening. nih.govinnovareacademics.in

| Computational Method | Application | Outcome |

| QSAR | Predicts biological activity based on chemical structure. | Identifies key structural features for potency; guides design of new analogs. nih.govscispace.com |

| Molecular Docking | Simulates the binding of a ligand to a protein target. | Predicts binding modes and affinities; explains structure-activity relationships. nih.govnih.gov |

| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time. | Assesses binding stability and conformational dynamics; refines binding energy calculations. nih.govresearchgate.net |

Leveraging High-Throughput Screening for Identification of New Therapeutic Targets

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets. For a versatile scaffold like 2-Amino-2-phenylacetamide, HTS is crucial for uncovering novel therapeutic applications by systematically testing derivative libraries against a wide array of assays.

The process typically involves screening a library of compounds in miniaturized, automated assays that measure a specific biological activity, such as enzyme inhibition or receptor binding. nih.gov A notable success story involves the identification of a 2-amino-N-phenylacetamide compound, VU0606170, as a potent inhibitor of the Slack potassium channel through an HTS campaign. nih.gov This discovery linked the chemical class to a potential treatment for rare forms of infantile epilepsy, a previously unexplored therapeutic area for this scaffold. nih.gov

Future HTS efforts will involve more sophisticated screening platforms. Phenotypic screening, which assesses the effects of compounds on whole cells or organisms without a preconceived target, can reveal unexpected biological activities and novel mechanisms of action. This is particularly valuable for identifying first-in-class drugs. Following a phenotypic screen, target deconvolution techniques, including chemical proteomics and genetic approaches, are used to identify the specific molecular target of the active compound. nih.gov

The vast number of derivatives that can be generated from the 2-Amino-2-phenylacetamide core makes this chemical class ideally suited for the creation of diversity-oriented libraries for HTS campaigns. By systematically exploring the structure-activity relationships revealed by HTS, researchers can rapidly advance from initial "hits" to optimized "lead" compounds for a multitude of diseases. nih.gov

Expanding Applications in Emerging Fields of Chemical Biology and Materials Science

Beyond its traditional role in medicinal chemistry, the unique structural features of this compound position it for innovative applications in the emerging fields of chemical biology and materials science.

In chemical biology , small molecules are used as tools or "chemical probes" to investigate and manipulate biological systems. nih.gov Derivatives of 2-Amino-2-phenylacetamide can be functionalized with reporter tags (e.g., fluorophores) or reactive groups (e.g., photo-affinity labels) to create probes for target identification and validation. nih.gov For example, an analog could be designed to bind to a specific enzyme and then be covalently cross-linked upon UV irradiation, allowing for the isolation and identification of the target protein. Such tools are invaluable for elucidating complex cellular pathways. nih.gov

In materials science , the bifunctional nature of 2-Amino-2-phenylacetamide (containing both an amine and an amide group) makes it an attractive monomer for the synthesis of novel polymers. illinois.edu Specifically, it can be viewed as a derivative of an α-amino acid, which are precursors to polypeptides through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). illinois.edu Polypeptides and their derivatives can self-assemble into well-defined nanostructures like micelles and vesicles, which have applications in drug delivery and tissue engineering. illinois.edu The incorporation of the phenylacetamide moiety into a polymer backbone could impart unique properties, such as aromatic stacking interactions, leading to materials with novel thermal, mechanical, or electronic characteristics. gatech.edu Future research in this area could focus on developing polymerization methods for 2-Amino-2-phenylacetamide-derived monomers to create functional biomaterials and advanced synthetic polymers.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Amino-2-phenylacetamide hydrochloride with high purity?

A common approach involves nucleophilic substitution reactions. For example, reacting 2-chloro-N-phenylacetamide derivatives with ammonia or amines under reflux conditions in a solvent system like toluene/water (8:2) can yield target compounds. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and crystallization using ethanol for purification . Adjust stoichiometry and reaction time (5–7 hours) based on precursor reactivity.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Inhalation: Move to fresh air; consult a physician if symptoms persist .

- Skin contact: Wash with soap and water; no immediate irritation reported, but medical evaluation is advised .

- Storage: Store at -20°C in airtight containers to ensure stability over ≥5 years . Avoid exposure to moisture and direct light. Always use mechanical methods (e.g., spatulas) to collect spills and prevent environmental contamination .

Q. Which analytical methods are validated for quantifying this compound in formulations?

Reverse-phase HPLC with a C18 column (150 mm × 4.6 mm, 5 μm) and a mobile phase of 0.03 M potassium phosphate buffer-methanol (70:30) at 1 mL/min flow rate is effective. UV detection at 207 nm provides linearity (1.09–10.90 µg/mL, r=0.9999) and high recovery rates (99.67–100.1%) . Calibrate with reference standards and validate precision using triplicate injections.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound derivatives?

- Parameter tuning: Optimize temperature (reflux vs. room temperature), solvent polarity (toluene vs. DMF), and catalyst use (e.g., phase-transfer catalysts).

- Purification: Employ column chromatography or recrystallization with ethanol to remove byproducts. Monitor intermediate purity via TLC before proceeding to subsequent steps .

- Scale-up considerations: Transition from batch to continuous flow reactors to enhance reproducibility and reduce side reactions .

Q. How should contradictory data on the compound’s stability or reactivity be addressed?

- Contextual analysis: Compare experimental conditions (e.g., humidity, temperature) across studies. For example, discrepancies in decomposition rates may arise from storage at -20°C vs. ambient conditions .

- Replicate studies: Conduct accelerated stability tests (40°C/75% RH) and validate using multiple analytical techniques (HPLC, NMR) to confirm degradation pathways .

- Literature reconciliation: Cross-reference peer-reviewed protocols and prioritize studies with detailed methodological transparency .

Q. What strategies are effective for studying the biological interactions of this compound in cellular models?

- Dose-response assays: Test cytotoxicity using MTT assays across concentrations (1–100 µM) in relevant cell lines (e.g., HEK-293 or HeLa).

- Metabolic profiling: Use LC-MS to identify metabolites and assess bioavailability.

- Target engagement: Employ fluorescence labeling or radioligand binding assays to study interactions with enzymes or receptors .

Q. How can the environmental impact of this compound be minimized during disposal?

- Waste treatment: Neutralize acidic residues with bicarbonate before disposal.

- Regulatory compliance: Follow local guidelines (e.g., 40 CFR Part 261 in the US) for hazardous waste incineration or chemical degradation .

- Green chemistry: Explore biodegradable analogs or catalytic degradation methods using TiO₂ nanoparticles under UV light .

Methodological Notes

- Synthesis: Prioritize anhydrous conditions to prevent hydrolysis of the amide group .

- Analytical validation: Include internal standards (e.g., deuterated analogs) in HPLC/MS workflows to improve accuracy .

- Biological assays: Use positive/negative controls (e.g., known enzyme inhibitors) to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.